molecular formula C21H20N2O4S B11267433 Methyl 2-({2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 2-({2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11267433
M. Wt: 396.5 g/mol
InChI Key: XYBYDATVCFKXRA-UHFFFAOYSA-N
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Description

METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
  • METHYL 2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
  • METHYL 2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE lies in its specific structural features, such as the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H20N2O4S/c1-3-13-7-6-8-14(11-13)22-17(24)12-28-20-18(21(26)27-2)19(25)15-9-4-5-10-16(15)23-20/h4-11H,3,12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

XYBYDATVCFKXRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC

Origin of Product

United States

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